molecular formula C5H5ClO3 B6317363 (S)-5-Oxotetrahydrofuran-2-carbonyl chloride CAS No. 54848-33-8

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride

Cat. No.: B6317363
CAS No.: 54848-33-8
M. Wt: 148.54 g/mol
InChI Key: NNDIFJWAEOADAZ-VKHMYHEASA-N
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Description

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride is an organic compound with a molecular formula of C5H5ClO3 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains both a carbonyl chloride group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride typically involves the reaction of (S)-5-hydroxytetrahydrofuran-2-one with thionyl chloride (SOCl2). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

(S)-5-Hydroxytetrahydrofuran-2-one+SOCl2(S)-5-Oxotetrahydrofuran-2-carbonyl chloride+SO2+HCl\text{(S)-5-Hydroxytetrahydrofuran-2-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (S)-5-Hydroxytetrahydrofuran-2-one+SOCl2​→(S)-5-Oxotetrahydrofuran-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form (S)-5-oxotetrahydrofuran-2-carboxylic acid.

    Reduction: It can be reduced to (S)-5-hydroxytetrahydrofuran-2-carbonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reduction reactions are carried out under anhydrous conditions using strong reducing agents.

Major Products Formed

    Nucleophilic Substitution: Produces various substituted tetrahydrofuran derivatives.

    Hydrolysis: Forms (S)-5-oxotetrahydrofuran-2-carboxylic acid.

    Reduction: Yields (S)-5-hydroxytetrahydrofuran-2-carbonyl chloride.

Scientific Research Applications

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Oxotetrahydrofuran-2-carbonyl chloride: The enantiomer of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride, with similar reactivity but different stereochemistry.

    5-Oxotetrahydrofuran-2-carboxylic acid: The hydrolysis product of this compound.

    Tetrahydrofuran-2-carbonyl chloride: Lacks the oxo group, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a carbonyl chloride and an oxo group

Properties

IUPAC Name

(2S)-5-oxooxolane-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDIFJWAEOADAZ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4.9 g of 5-oxotetrahydrofuran-2-carboxylic acid and 5.5 ml of thionyl chloride was subjected to reflux for 2 hours. Thionyl chloride was then distilled off under reduced pressure to leave 5-oxotetrahydrofuran-2-carbonyl chloride. This product was mixed with 5.0 g of 2-aminobenzophenone, 200 ml of ethyl acetate and 200 ml of a saturated aqueous solution of sodium hydrogencarbonate, which was stirred for one hour at room temperature. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate, then the solvent was distilled off under reduced pressure. The residue was purified by means of a silica gel column chromatography (eluent, hexane:ethyl acetate=2:1) to give 2-(5-oxotetrahydrofuran-2-carbonyl)aminobenzophenone (6.5 g) as needles, m.p. 100° C.-102° C.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Oxotetrahydrofuran-2-carbonyl chloride
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(S)-5-Oxotetrahydrofuran-2-carbonyl chloride
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(S)-5-Oxotetrahydrofuran-2-carbonyl chloride
Reactant of Route 6
(S)-5-Oxotetrahydrofuran-2-carbonyl chloride

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